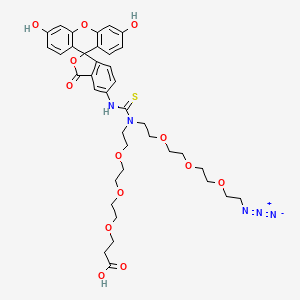

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMWZPOXYYJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098881 | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-50-9 | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: A Versatile Tool for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery. This molecule incorporates three key functional components: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a terminal carboxylic acid for conventional amide bond formation, and a central fluorescein (B123965) moiety for fluorescent detection. The polyethylene (B3416737) glycol (PEG) spacers enhance its aqueous solubility and provide flexibility. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile linker that enables the conjugation of various molecules while allowing for their fluorescent detection. Its properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃₈H₄₅N₅O₁₃S | [1] |

| Molecular Weight | 811.9 g/mol | [1] |

| CAS Number | 2100306-50-9 | [1][2][3][4] |

| Appearance | Pale yellow or colorless oil/solid | [3] |

| Purity | Typically >95% | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Table 2: Fluorescent Properties

| Property | Wavelength (nm) | Source(s) |

| Excitation (Ex) | ~495 nm | [5] |

| Emission (Em) | ~517 nm |

Table 3: Solubility and Handling

| Property | Details | Source(s) |

| Solubility | Good solubility in water and most organic solvents. For stock solutions, DMSO or DMF are commonly used. | [1] |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS). |

Key Applications

The unique trifunctional nature of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid makes it suitable for a range of applications in life sciences research and development.

-

Proteolysis Targeting Chimeras (PROTACs): This linker is particularly well-suited for the synthesis of fluorescently labeled PROTACs.[5] The carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the azide group can be "clicked" onto an alkyne-modified ligand for a protein of interest (POI). The fluorescein tag enables the study of PROTAC binding, cell permeability, and ternary complex formation using techniques like fluorescence polarization and cellular imaging.

-

Fluorescent Labeling of Biomolecules: It can be used to fluorescently label proteins, peptides, and other biomolecules. For instance, the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein surface. The remaining azide group can then be used for subsequent conjugation to other molecules.

-

Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of conjugated molecules. The dual handles allow for the attachment of both a targeting moiety and a therapeutic agent, with the fluorescein available for tracking.

-

Assay Development: The fluorescent properties of the linker are valuable for developing high-throughput screening assays to identify new ligands or to study protein-protein interactions.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).

Materials:

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve N-(Azido-PEG3)-N-Fluorescein-PEG3-acid and a 1.1-fold molar excess of NHS in anhydrous DMF or DMSO.

-

Add a 1.1-fold molar excess of EDC or DCC to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated NHS ester solution dropwise to the amine-containing solution with gentle stirring. A 5- to 20-fold molar excess of the activated linker is typically used for protein labeling.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the resulting conjugate to remove unreacted linker and byproducts. For proteins, this can be achieved by dialysis or size-exclusion chromatography. For small molecules, purification is typically performed by High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling by methods such as mass spectrometry (for small molecules and peptides) or UV-Vis spectroscopy (by measuring the absorbance of the fluorescein and the protein).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

This protocol outlines the conjugation of the azide-functionalized molecule (from Protocol 1 or another source) to an alkyne-containing molecule.[6][7]

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and the copper ligand (e.g., 10 mM in DMSO).

-

-

Click Reaction:

-

In a reaction vial, combine the azide- and alkyne-containing molecules (typically in a 1:1.2 molar ratio of azide to alkyne).

-

Add the copper ligand to the reaction mixture to a final concentration of approximately 0.1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as preparative HPLC, to remove the catalyst and unreacted starting materials.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Visualized Workflows

The following diagrams illustrate the logical flow of experiments utilizing N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Caption: Workflow for synthesizing a fluorescent bifunctional molecule.

Caption: Experimental workflow for fluorescent PROTAC evaluation.

References

- 1. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. lookchem.com [lookchem.com]

- 4. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, CasNo.2100306-50-9 Xi'an Confluore Biological Technology Co., Ltd. China (Mainland) [confluore.lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. interchim.fr [interchim.fr]

Technical Guide: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a heterotrifunctional linker designed for advanced bioconjugation, drug development, and molecular imaging applications.

Core Properties and Structure

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile molecule that incorporates three distinct functional moieties connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. This unique structure enables the sequential or simultaneous conjugation of different molecular entities.

-

Azide (B81097) Group (-N₃) : Allows for covalent attachment to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.

-

Fluorescein (B123965) Dye : A widely used green fluorescent label that allows for the tracking and visualization of the conjugated molecule in applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2]

-

Carboxylic Acid (-COOH) : Provides a reactive handle for forming a stable amide bond with primary amine groups (-NH₂) present on proteins, peptides, or other biomolecules. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC or uronium-based reagents like HATU.[3][4]

-

PEG Linkers : The two PEG3 (triethylene glycol) spacers enhance the molecule's aqueous solubility, reduce steric hindrance, and provide a flexible bridge between the conjugated partners.[3]

This trifunctional nature makes the compound an ideal tool for building complex molecular constructs, such as fluorescently labeled probes, antibody-drug conjugates (ADCs), and PROTACs (Proteolysis Targeting Chimeras).[1]

Quantitative Data

The physicochemical and spectral properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid are summarized below. Data is compiled from various suppliers and general spectroscopic information for fluorescein isothiocyanate (FITC), which is spectrally similar.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₄₅N₅O₁₃S | [5][6] |

| Molecular Weight | 811.85 g/mol (or 811.9 g/mol ) | [3][6][7] |

| CAS Number | 2100306-50-9 | [5][6] |

| Purity | Typically >96% or >98% | [5][6] |

| Appearance | Powder (color may vary) | [8] |

| Excitation Maximum (Ex) | ~485 - 495 nm | [1][5][7][8] |

| Emission Maximum (Em) | ~512 - 525 nm | [1][5][7][8] |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | -20°C, protect from light | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this linker. These are generalized protocols and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction between the linker's azide group and an alkyne-functionalized molecule (e.g., a protein, nucleic acid, or small molecule).

Materials:

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

-

Alkyne-modified biomolecule

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Ascorbic Acid stock solution (5 mM, freshly prepared)

-

Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

-

DMSO (anhydrous)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Preparation of Reactants :

-

Dissolve the alkyne-modified biomolecule in water or an appropriate buffer.

-

Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker (e.g., 10 mM in DMSO).

-

-

Reaction Setup :

-

In a suitable reaction vial, add the alkyne-modified biomolecule.

-

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.

-

Add DMSO to the reaction, followed by the azide linker stock solution. Vortex briefly to mix. The final concentration of reactants should be optimized, but a slight excess of the azide linker is common.

-

-

Catalyst Addition :

-

Add the required volume of 5 mM Ascorbic Acid stock solution to the mixture and vortex briefly.

-

Purge the solution by bubbling with an inert gas (e.g., argon) for 30-60 seconds to remove oxygen, which can interfere with the reaction.

-

Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial headspace with inert gas and cap tightly.

-

-

Incubation :

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature overnight or for a specified time (typically 4-16 hours), protected from light.

-

-

Purification :

-

The resulting fluorescently-labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as acetone/ethanol precipitation (for DNA/oligonucleotides), size exclusion chromatography, or dialysis (for proteins).[7]

-

Protocol 2: Carboxylic Acid-Amine Coupling (Amide Bond Formation)

This protocol details the activation of the linker's carboxylic acid group to react with a primary amine on a target molecule using EDC and an optional N-hydroxysuccinimide (NHS) additive to improve efficiency.

Materials:

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling/Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

-

Anhydrous DMF or DMSO

Methodology:

-

Preparation of Reactants :

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

-

Activation of Carboxylic Acid :

-

In a separate microfuge tube, dissolve the linker in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC (and NHS, if used) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

-

-

Coupling Reaction :

-

Add the activated linker solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching :

-

Add Quenching Buffer (e.g., hydroxylamine (B1172632) to a final concentration of 10-50 mM) to the reaction mixture and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-ester, preventing non-specific reactions.

-

-

Purification :

-

Remove excess linker and byproducts using dialysis, size exclusion chromatography, or another purification method suitable for the target molecule.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for utilizing N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in bioconjugation experiments.

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key applications of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid. This heterobifunctional molecule is a versatile tool in modern drug discovery and chemical biology, primarily utilized for bioconjugation, fluorescent labeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a specialized chemical linker designed with three key functional components:

-

An azide (B81097) group (N₃) for bioorthogonal "click chemistry" reactions.

-

A fluorescein (B123965) moiety for fluorescent detection and imaging.

-

A carboxylic acid (-COOH) group for conjugation to primary amines.

These components are connected by polyethylene (B3416737) glycol (PEG) spacers, which enhance the molecule's solubility in aqueous media and provide flexibility.[1] This trifunctional nature allows for a modular approach to synthesizing complex bioconjugates.

Molecular and Spectroscopic Properties

Below is a summary of the known quantitative data for N-(Azido-PEG3)-N-Fluorescein-PEG3-acid and its fluorescent component.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₅N₅O₁₃S | [1][2] |

| Molecular Weight | 811.9 g/mol | [1][2] |

| Purity | >96% | [2] |

| Excitation Wavelength (Ex) | ~495 nm | [3][4] |

| Emission Wavelength (Em) | ~525 nm | [3][4] |

| Quantum Yield (Φf) of FITC | 0.92 | [3][4][5] |

| Extinction Coefficient (ε) of FITC | 75,000 M⁻¹cm⁻¹ | [4][5] |

*Data for Fluorescein isothiocyanate (FITC) is provided as a representative value for the fluorescein moiety.

Core Mechanism of Action

The utility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid stems from its ability to undergo specific chemical reactions at its distinct functional groups. This allows for the sequential or simultaneous conjugation of different molecules.

Bioorthogonal Click Chemistry

The azide group is central to the molecule's function, enabling its participation in "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible.[]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[] This is a widely used method for bioconjugation.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a toxic copper catalyst.[7] This makes it ideal for applications in living systems.

Bioorthogonal "click chemistry" reactions of the azide group.

Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is commonly used to conjugate the linker to proteins, peptides, or small molecules bearing an amine group. Activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) are typically used.[1]

Application in PROTAC Synthesis

A primary application of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[8][9]

A PROTAC consists of:

-

A ligand that binds to the target POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker connecting the two ligands.[8]

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid serves as a versatile linker in PROTAC design. The fluorescein moiety allows for the tracking and quantification of the PROTAC's interaction with its targets.

PROTAC Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[10] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[9]

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the use of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid to an alkyne-containing molecule.

Materials:

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare stock solutions:

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: 10 mM in DMSO.

-

Alkyne-containing molecule: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Sodium ascorbate: 500 mM in water (prepare fresh).

-

THPTA: 250 mM in water.

-

-

In a microcentrifuge tube, combine the following in order:

-

PBS to a final volume of 500 µL.

-

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid to a final concentration of 100 µM.

-

Alkyne-containing molecule to a final concentration of 200 µM (2-fold excess).

-

-

Prepare the catalyst premix: Combine CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography or HPLC.

Workflow for CuAAC conjugation.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of a non-fluorescent ligand to a target protein.

Materials:

-

Fluorescently-labeled tracer (e.g., N-(Azido-PEG3)-N-Fluorescein-PEG3-acid conjugated to a known binder)

-

Purified target protein

-

Non-fluorescent competitor ligand

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplate

-

Fluorescence plate reader with polarization filters

Procedure:

-

Determine Optimal Tracer Concentration: Serially dilute the fluorescent tracer in assay buffer and measure fluorescence polarization. Select a concentration that gives a stable and robust signal well above background.

-

Direct Binding Assay:

-

To the wells of the microplate, add a fixed concentration of the fluorescent tracer.

-

Add a serial dilution of the target protein.

-

Incubate at room temperature for 30-60 minutes to reach equilibrium.

-

Measure fluorescence polarization.

-

Plot the millipolarization (mP) values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.

-

-

Competitive Binding Assay:

-

To the wells of the microplate, add the fluorescent tracer at its predetermined concentration and the target protein at a concentration close to the tracer's Kd.

-

Add a serial dilution of the non-fluorescent competitor ligand.

-

Incubate to reach equilibrium.

-

Measure fluorescence polarization.

-

Plot the mP values against the competitor concentration and fit the data to a competitive binding model to determine the IC₅₀, from which the Ki can be calculated.

-

Workflow for a fluorescence polarization binding assay.

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for imaging the cellular localization of a target labeled with N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Materials:

-

Live cells cultured on glass-bottom dishes.

-

Fluorescent conjugate of interest.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

-

Hoechst 33342 or other nuclear stain (optional).

-

Fluorescence or confocal microscope with appropriate filter sets (e.g., FITC/GFP).

Procedure:

-

Culture cells to the desired confluency on glass-bottom dishes.

-

Replace the culture medium with live-cell imaging medium containing the fluorescent conjugate at a predetermined optimal concentration (typically in the nanomolar to low micromolar range).

-

Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

-

(Optional) Add a nuclear stain like Hoechst 33342 for the last 10-15 minutes of incubation.

-

Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound conjugate.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope. Acquire images in the green channel for the fluorescein conjugate and other channels as needed (e.g., blue for the nuclear stain).

Workflow for live-cell imaging.

Conclusion

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional design enables a wide range of applications, from the synthesis of fluorescently tagged bioconjugates to the development of sophisticated PROTACs. Understanding its core mechanisms of action and applying robust experimental protocols will facilitate its effective use in advancing scientific research.

References

- 1. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. stressmarq.com [stressmarq.com]

- 4. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. o2hdiscovery.co [o2hdiscovery.co]

The Core Principles of Fluorescein-Azide-PEG Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of fluorescein-azide-PEG click chemistry. This powerful bioconjugation technique has become an invaluable tool in drug development, molecular biology, and materials science for its high efficiency, specificity, and biocompatibility.

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[1]

The fluorescein-azide-PEG molecule is a versatile reagent designed for click chemistry applications. It comprises three key components:

-

Fluorescein: A widely used fluorescent dye with excitation and emission maxima around 495 nm and 515-520 nm, respectively, enabling straightforward detection and imaging.[6]

-

Polyethylene Glycol (PEG): A biocompatible and water-soluble polymer that enhances the solubility and reduces the immunogenicity of the molecule it is attached to.[7]

-

Azide (N3): A functional group that serves as one half of the click chemistry reaction pair, ready to react with an alkyne.[7]

Core Principles: CuAAC and SPAAC

The conjugation of a fluorescein-azide-PEG molecule to a target is achieved through the reaction of its terminal azide group with an alkyne-functionalized molecule. This can be accomplished via two primary pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry.[8] It involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[9] The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.[10][11]

The in situ reduction of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), by a reducing agent like sodium ascorbate (B8700270) is a common method for generating the active copper(I) catalyst.[3] To enhance reaction rates and protect biomolecules from copper-mediated damage, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed.[3][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living cells where copper toxicity is a concern.[1][4][5] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[2] The high ring strain of the cyclooctyne provides the driving force for the reaction.[12]

The reaction kinetics of SPAAC are generally slower than CuAAC, but the absence of a cytotoxic catalyst makes it a powerful tool for in vivo imaging and labeling.[12]

Quantitative Data

The efficiency and kinetics of click chemistry reactions are crucial for experimental design. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics of CuAAC and SPAAC

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Reference(s) |

| CuAAC | 10 to 10⁴ | 30 min to 4 hours | [13] |

| SPAAC | 10⁻³ to 1 | Several hours to overnight | [2][12] |

Note: Reaction rates can be influenced by factors such as the specific alkyne and azide used, catalyst and ligand concentrations (for CuAAC), solvent, and temperature.

Table 2: Typical Reactant Concentrations for Bioconjugation

| Reactant | Typical Concentration Range | Reference(s) |

| Alkyne-modified Biomolecule | 20 - 200 µM | [14] |

| Azide Reagent (e.g., Fluorescein-PEG-Azide) | 1.5x molar excess over alkyne | [14] |

| Copper(II) Sulfate | 0.5 - 1 mM | [14] |

| Sodium Ascorbate | 5 mM | [14] |

| Ligand (e.g., TBTA) | 0.5 - 1 mM | [14] |

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions for the fluorescent labeling of biomolecules.

General Experimental Workflow

Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is adapted from established methods for oligonucleotide labeling.[14]

Materials:

-

Alkyne-modified oligonucleotide

-

Fluorescein-PEG-Azide

-

DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

5 mM Ascorbic acid in water (prepare fresh)

-

10 mM Copper(II)-TBTA stock in 55% DMSO

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the Fluorescein-PEG-Azide stock solution (typically 10 mM in DMSO) to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.

-

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate the reaction at room temperature overnight.

-

Purify the labeled oligonucleotide using a suitable method such as ethanol (B145695) precipitation or HPLC.

Protocol for SPAAC Labeling of a Protein in Live Cells

This protocol provides a general framework for labeling cell surface proteins that have been metabolically engineered to display a cyclooctyne group.[15]

Materials:

-

Mammalian cells expressing a protein of interest tagged with a cyclooctyne-bearing non-canonical amino acid.

-

Fluorescein-PEG-Azide

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture the cells under conditions that promote the expression and cell surface display of the cyclooctyne-tagged protein of interest.

-

Prepare a stock solution of Fluorescein-PEG-Azide in a biocompatible solvent (e.g., DMSO or PBS).

-

Dilute the Fluorescein-PEG-Azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing culture medium from the cells and wash them once with warm PBS.

-

Add the medium containing the Fluorescein-PEG-Azide to the cells.

-

Incubate the cells at 37°C for a designated period (e.g., 1-2 hours). The optimal incubation time should be determined empirically.

-

After incubation, remove the labeling medium and wash the cells several times with warm PBS to remove any unreacted probe.

-

The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Applications in Research and Drug Development

Fluorescein-azide-PEG click chemistry is a versatile tool with a wide range of applications, including:

-

Fluorescent Labeling: Covalently attaching a fluorescent tag to biomolecules such as proteins, nucleic acids, and glycans for visualization and tracking.[3][16]

-

Drug Delivery: Conjugating drugs to targeting moieties or nanoparticles to improve their solubility, stability, and pharmacokinetic profile.[7]

-

Biomarker Discovery: Labeling and identifying specific classes of biomolecules in complex biological samples.[16]

-

Cell Imaging: Real-time imaging of biological processes in living cells.[10][17]

Conclusion

Fluorescein-azide-PEG click chemistry, through both CuAAC and SPAAC pathways, offers a robust and versatile platform for the fluorescent labeling and modification of biomolecules. Its high specificity, efficiency, and biocompatibility have established it as a cornerstone of modern bioconjugation techniques, empowering researchers in a wide array of scientific disciplines. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell studies. By understanding the core principles and methodologies outlined in this guide, researchers can effectively leverage this powerful technology to advance their scientific endeavors.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescein PEG Azide, FITC-PEG-N3 [nanocs.net]

- 7. Fluorescein-PEG-azide | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. interchim.fr [interchim.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Excitation and Emission Properties of Fluorescein for Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorescein (B123965), a xanthene dye, is a cornerstone fluorophore in a multitude of biological and biomedical research applications. Its intense green fluorescence, high quantum yield, and reactivity make it an invaluable tool for labeling and tracking biomolecules. This technical guide provides an in-depth exploration of the excitation and emission properties of fluorescein, offering detailed experimental protocols and visualizations to aid researchers in its effective application.

Core Photophysical Properties of Fluorescein

Fluorescein's fluorescence is characterized by a distinct excitation and emission profile. In its deprotonated form under basic conditions, it exhibits a peak excitation (absorption) at approximately 490-495 nm and a peak emission around 515-525 nm.[1][2] However, these values are highly sensitive to the local environment, particularly pH.[1][3]

Influence of pH: The fluorescence of fluorescein is significantly dependent on pH due to different ionic forms the molecule can adopt.[4][5] In aqueous solutions, fluorescein exists in cationic, neutral, monoanionic, and dianionic forms.[5] The dianionic form, prevalent at pH > 8, is the most fluorescent species.[5] As the pH decreases, the fluorescence intensity diminishes due to the protonation of the phenol (B47542) and carboxylic acid groups.[4] Fluorescein has a pKa of approximately 6.4, making it a sensitive indicator of pH changes within the physiological range.[1] An isosbestic point, where the molar absorptivity is independent of pH, exists at around 460 nm.[1]

Fluorescein Isothiocyanate (FITC): A widely used derivative, fluorescein isothiocyanate (FITC), contains an isothiocyanate reactive group that allows for covalent labeling of primary amines on proteins and other biomolecules.[6] FITC has excitation and emission maxima of approximately 495 nm and 519 nm, respectively.[6][7][8]

Photobleaching: A key limitation of fluorescein and its derivatives is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[6] This phenomenon occurs when the fluorophore, in its excited triplet state, undergoes chemical reactions, often with molecular oxygen, that permanently alter its structure.[9] An average fluorescein molecule can emit tens of thousands of photons before photobleaching.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for fluorescein and its common derivative, FITC.

| Property | Fluorescein (in 0.1 M NaOH) | Reference |

| Excitation Maximum (λex) | ~490 nm | [5] |

| Emission Maximum (λem) | ~515 nm | [5] |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φf) | ~0.95 | [5] |

| pKa | ~6.4 | [1] |

| Property | Fluorescein Isothiocyanate (FITC) | Reference |

| Excitation Maximum (λex) | ~495 nm | [2][6][7] |

| Emission Maximum (λem) | ~519 nm | [6][7] |

| Molar Extinction Coefficient (ε) | ~68,000 M⁻¹cm⁻¹ | [7] |

| Quantum Yield (Φf) | ~0.5 | [8] |

Experimental Protocols

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general steps for acquiring the fluorescence spectra of a fluorescein solution using a spectrofluorometer.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein stock solution (e.g., 1 mM in DMSO)

-

Appropriate buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

-

Micropipettes and tips

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

-

Sample Preparation: Prepare a dilute solution of fluorescein in the desired buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 520 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 350 nm to 510 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The resulting spectrum should show a peak at the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (e.g., 495 nm).

-

Set the emission monochromator to scan a range of wavelengths longer than the excitation wavelength (e.g., 500 nm to 650 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The resulting spectrum will show a peak at the emission maximum.

-

-

Blank Subtraction: Repeat the measurements with a cuvette containing only the buffer (blank) and subtract the blank spectra from the sample spectra to correct for background signals.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein solution of unknown quantum yield (the "sample")

-

A quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Solvent compatible with both the sample and the standard

-

Micropipettes and tips

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to ensure linearity.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

Measure Fluorescence Emission Spectra:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the experimental settings (e.g., slit widths) are identical for all measurements.

-

-

Integrate Fluorescence Intensity: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

Determine the Gradient: Perform a linear regression for both datasets. The slope of the resulting straight line is the gradient (Grad).

-

Calculate Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Mandatory Visualizations

Experimental Workflow for Fluorescence Microscopy

Caption: A generalized workflow for immunofluorescence microscopy using a FITC-conjugated secondary antibody.

Signaling Pathway: Detection of Cellular Senescence with a Fluorescein-Based Probe

References

- 1. A fluorimetric method using fluorescein di-beta-D-galactopyranoside for quantifying the senescence-associated beta-galactosidase activity in human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence microscope - Wikipedia [en.wikipedia.org]

- 3. labunlimited.com [labunlimited.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. jasco-global.com [jasco-global.com]

- 6. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, a heterobifunctional linker commonly utilized in the development of targeted therapeutics and diagnostics. Understanding the aqueous solubility of this reagent is critical for its effective application in bioconjugation, cellular assays, and various drug delivery systems.

Core Concepts: Structure and its Impact on Solubility

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a complex molecule featuring three key functional domains: a fluorescein (B123965) moiety for detection, an azide (B81097) group for "click" chemistry conjugation, and a carboxylic acid for attachment to amine-containing molecules. The molecule's backbone is interspersed with two polyethylene (B3416737) glycol (PEG) chains (PEG3).

The aqueous solubility of this compound is primarily governed by the interplay between the hydrophobic fluorescein core and the hydrophilic PEG chains and ionizable carboxylic acid group. While the fluorescein portion is inherently hydrophobic, the presence of the PEG linkers significantly enhances water solubility.[1][2][3] This is a common strategy in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of molecules.[1]

The solubility of fluorescein and its derivatives is known to be highly dependent on the pH of the aqueous medium.[4] The carboxylic acid and phenolic hydroxyl groups on the fluorescein structure can exist in different ionization states depending on the pH. At higher pH values (alkaline conditions), these groups are deprotonated, leading to a net negative charge and increased solubility in polar solvents like water. Conversely, in acidic conditions, the protonated, uncharged form is less soluble.

Quantitative Solubility Data

| Compound | Solvent/Buffer | Temperature (°C) | Solubility |

| 5(6)-Carboxyfluorescein | Ethanol (B145695):PBS (pH 7.2) (1:1 v/v) | Not Specified | ~0.5 mg/mL |

| 5(6)-Carboxyfluorescein | DMSO | Not Specified | ~0.5 mg/mL |

| 5(6)-Carboxyfluorescein | Ethanol | Not Specified | ~5 mg/mL |

| 5(6)-Carboxyfluorescein | DMF | Not Specified | ~1 mg/mL |

Data sourced from manufacturer datasheets.[5][6]

Note: The solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is expected to be significantly higher than that of carboxyfluorescein in purely aqueous buffers due to the presence of the hydrophilic PEG3 linkers. The data above for a mixed solvent system provides a conservative estimate. To ascertain the precise solubility in a specific buffer system for your application, experimental determination is highly recommended.

Factors Influencing Solubility

Several factors can influence the solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in aqueous buffers:

-

pH: As with other fluorescein derivatives, the solubility is expected to increase with increasing pH. For applications requiring high concentrations, adjusting the buffer to a pH above 7.4 is advisable.

-

Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. It is recommended to test solubility in the specific buffer system to be used in the downstream application.

-

Temperature: While not extensively documented for this specific compound, the solubility of most organic compounds increases with temperature.

-

Presence of Organic Co-solvents: As indicated by the data for carboxyfluorescein, the addition of organic co-solvents such as DMSO or ethanol can significantly increase solubility. However, the compatibility of these co-solvents with the intended biological system must be considered.

Experimental Protocols for Solubility Determination

To determine the precise solubility of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid in your specific aqueous buffer, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed or filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a known volume of the clear supernatant with the same buffer. Measure the concentration of the dissolved compound using UV-Vis spectrophotometry by measuring the absorbance at the maximum wavelength for fluorescein (around 494 nm) and comparing it to a standard curve of known concentrations. Alternatively, a more sensitive method like LC-MS can be used.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

References

- 1. heterobifunctional pegs [jenkemusa.com]

- 2. medkoo.com [medkoo.com]

- 3. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Azide Group: A Locus of Bioorthogonal Reactivity in Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical biology, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions for the covalent ligation of molecular building blocks. At the heart of the most prominent click reactions lies the azide (B81097) functional group, a small, stable, and bioorthogonal moiety that serves as a linchpin for forging new molecular connections with remarkable efficiency and specificity. This technical guide provides a comprehensive exploration of the function of the azide group in the two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: The Azide as a 1,3-Dipole

The reactivity of the azide group in click chemistry stems from its electronic structure, which allows it to act as a 1,3-dipole. This means the three nitrogen atoms are arranged in a linear fashion with a separation of charge, enabling the azide to participate in [3+2] cycloaddition reactions with suitable dipolarophiles, most notably alkynes. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while known for some time, requires harsh conditions and often results in a mixture of regioisomers.[1] Click chemistry dramatically enhances the rate and selectivity of this transformation.

The azide group is particularly well-suited for applications in biological systems due to its bioorthogonality. It is virtually absent in naturally occurring biomolecules and does not readily participate in side reactions with the vast array of functional groups present in a cellular environment.[2] Its small size also minimizes potential perturbations to the structure and function of labeled biomolecules.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, characterized by its exceptional reliability, high yields, and complete regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[1][3] This reaction experiences a massive rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]

Mechanism of CuAAC

The now widely accepted mechanism for CuAAC involves a dinuclear copper intermediate, which accounts for the observed second-order dependence on the copper concentration.[4] The catalytic cycle can be summarized as follows:

-

Formation of Copper Acetylide: A copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), reacts with a terminal alkyne to form a copper acetylide.[1][5]

-

Coordination of a Second Copper Ion: A second copper(I) ion coordinates to the alkyne, forming a dinuclear π,σ-bis(copper) acetylide complex.[4]

-

Azide Coordination and Cycloaddition: The organic azide coordinates to one of the copper centers, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate.[1]

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a copper-triazolide species. Protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to accelerate the cycloaddition with azides without the need for a metal catalyst.[6]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. The considerable energy released upon the relief of ring strain in the cyclooctyne (B158145) significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.[7] The reaction is highly bioorthogonal as neither the strained alkyne nor the azide typically engage in side reactions with native biological functional groups.[6]

Quantitative Data on Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific experimental context, with reaction kinetics and biocompatibility being key considerations. The following tables summarize second-order rate constants for these reactions under various conditions.

Table 1: Second-Order Rate Constants for CuAAC Reactions

| Alkyne | Azide | Ligand | Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylacetylene | Benzyl Azide | THPTA | ~100 - 1300 | [4] |

| Propargyl Alcohol | Benzyl Azide | TBTA | ~10 - 100 | [4] |

| Phenylacetylene | Benzyl Azide | None | ~1 - 10 | [8] |

Note: Reaction rates are highly dependent on the specific ligand, solvent, and temperature used.

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | [7] |

| Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 | [7] |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [7] |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [9] |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [9] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [9] |

Note: The reactivity of cyclooctynes is influenced by ring strain and electronic factors. Rates can vary with solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for a Standard CuAAC Reaction

This protocol describes a typical setup for a CuAAC reaction in solution.

Materials:

-

Terminal Alkyne (1.0 equivalent)

-

Azide (1.1 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

-

Sodium Ascorbate (0.1 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for SPAAC-mediated Protein Labeling

This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-functionalized probe.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) (5-20 equivalents)

-

DMSO (for dissolving the probe)

Procedure:

-

Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.

-

To the solution of the azide-modified protein, add the desired amount of the cyclooctyne-probe stock solution. The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

-

Monitor the labeling efficiency using an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Remove the excess unreacted probe by a suitable method for the protein of interest, such as size-exclusion chromatography, dialysis, or spin filtration.

Applications in Drug Discovery and Development

The versatility of the azide group in click chemistry has made it an invaluable tool in the pharmaceutical sciences.

In Situ Click Chemistry for Drug Discovery

In this target-guided synthesis approach, a biological target, such as an enzyme, templates the formation of its own inhibitor from a mixture of azide and alkyne fragments that bind to adjacent sites on the protein.[10] The proximity and orientation enforced by the protein binding pockets accelerate the cycloaddition, leading to the selective formation of a high-affinity bidentate inhibitor.

Bioconjugation for Targeted Drug Delivery

Click chemistry is widely used to construct antibody-drug conjugates (ADCs) and other targeted delivery systems. An azide handle can be introduced into a targeting moiety (e.g., an antibody) or a therapeutic payload. The subsequent click reaction with a partner molecule containing the complementary alkyne allows for the precise and stable linkage of the two components, ensuring that the therapeutic agent is delivered specifically to the target cells.

Troubleshooting Common Issues

CuAAC Reactions:

-

Low Yield: This can be due to oxidation of the Cu(I) catalyst. Ensure the reaction is deoxygenated and a sufficient excess of the reducing agent is used.[11] Certain buffer components, like Tris, can chelate copper and inhibit the reaction.[12]

-

Side Products: Homodimerization of the alkyne can occur. Using a slight excess of the azide can help to minimize this.

SPAAC Reactions:

-

Low Yield: Steric hindrance around the azide or cyclooctyne can significantly slow down the reaction.[13] The stability of the strained cyclooctyne can also be a factor; they can be sensitive to acidic conditions and prolonged storage.[13]

-

Side Products: In complex biological media, strained alkynes can sometimes react with nucleophiles, such as thiols on cysteine residues.

Conclusion

The azide group is a cornerstone of click chemistry, enabling rapid, efficient, and bioorthogonal ligations that have profoundly impacted numerous scientific disciplines. Its unique combination of stability, small size, and predictable reactivity as a 1,3-dipole in both copper-catalyzed and strain-promoted cycloadditions has made it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles governing the azide's function, coupled with optimized experimental protocols, will continue to drive innovation in the creation of novel bioconjugates, therapeutic agents, and advanced materials.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Researcher's Deep Dive into Heterobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent linkage of two different biomolecules with precision and control. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these versatile reagents, empowering researchers to effectively harness their potential in protein studies.

The Core Concept: Specificity and Control

Heterobifunctional crosslinkers are distinguished by their architecture: two different reactive groups at either end of a spacer arm.[1] This design allows for a sequential, two-step conjugation, minimizing the unwanted formation of homodimers or polymers—a common challenge with homobifunctional crosslinkers which possess two identical reactive groups.[1] The ability to selectively target different functional groups on proteins, such as primary amines (e.g., on lysine (B10760008) residues) and sulfhydryls (e.g., on cysteine residues), provides a high degree of control over the conjugation process.[2]

A Universe of Chemistries: Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive chemistries available, allowing for tailored approaches to specific research needs. They are broadly classified based on the functional groups they target:

-

Amine-to-Sulfhydryl Crosslinkers: This is one of the most widely used classes. One end, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines, while the other end, often a maleimide (B117702) group, reacts with sulfhydryl groups.[1]

-

Carbonyl-to-Sulfhydryl Crosslinkers: These linkers are useful for conjugating glycoproteins or other molecules with accessible aldehyde or ketone groups to proteins with sulfhydryl groups.

-

Amine-to-Photoreactive Crosslinkers: These reagents combine an amine-reactive group with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule. This is particularly valuable for capturing transient or unknown protein-protein interactions.

-

Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the amine-photoreactive class, these allow for initial specific conjugation to a sulfhydryl group, followed by light-induced crosslinking to an interacting partner.

-

Carboxyl-to-Amine (Zero-Length) Crosslinkers: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) facilitate the direct formation of an amide bond between a carboxyl group and a primary amine, with no part of the crosslinker molecule incorporated into the final linkage.[3][4]

Quantitative Data for Common Heterobifunctional Crosslinkers

The choice of crosslinker is critical for successful bioconjugation and is guided by factors such as the desired spacer arm length, solubility, and the specific reactive groups required. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards | Key Features |

| Amine-to-Sulfhydryl | |||||

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Amine, Sulfhydryl | Non-cleavable, hydrophobic. |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Amine, Sulfhydryl | Water-soluble version of SMCC.[5][6] |

| N-γ-Maleimidobutyryl-oxysuccinimide ester | GMBS | 280.23 | 7.4 | Amine, Sulfhydryl | Shorter spacer arm than SMCC.[7] |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.29 | 9.4 | Amine, Sulfhydryl | Longer spacer arm than GMBS.[8] |

| 3-Maleimidopropionic acid N-hydroxysuccinimide ester | BMPS | 6.9 | Amine, Sulfhydryl | Shorter, rigid spacer arm.[7] | |

| Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | LC-SPDP | 15.7 | Amine, Sulfhydryl | Cleavable disulfide bond in the spacer arm.[7] | |

| Sulfosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | Sulfo-LC-SPDP | 15.7 | Amine, Sulfhydryl | Water-soluble, cleavable disulfide bond.[7] | |

| Carboxyl-to-Amine | |||||

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC (EDAC) | 191.70 | 0 | Carboxyl, Amine | Zero-length crosslinker.[3] |

| Photoreactive | |||||

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.21 | 8.0 | Amine, Non-specific (UV) | Photoreactive aryl azide.[8] |

| N-5-Azido-2-nitrobenzyloxysuccinimide | 305.20 | 7.7 | Primary Amines | Photoreactive.[8] | |

| Carbohydrate-Reactive | |||||

| ρ-Azidobenzoyl Hydrazide | 177.19 | 11.9 | Carbohydrates | Photoreactive.[8] | |

| N-(ε-Maleimidocaproic acid) hydrazide | EMCH | 225.24 | 11.8 | Sulfhydryl, Carbohydrate |

Key Applications and Experimental Workflows

Heterobifunctional crosslinkers are employed in a wide array of applications in protein research and drug development.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional crosslinkers are crucial for creating a stable linkage between the antibody and the drug.

Studying Protein-Protein Interactions

These reagents are invaluable for capturing and identifying both stable and transient protein-protein interactions. The resulting crosslinked complexes can be analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Immobilization of Proteins

Heterobifunctional crosslinkers are used to immobilize proteins onto surfaces for applications such as biosensors, affinity chromatography, and diagnostic assays.

The following diagrams, generated using the DOT language, illustrate a key signaling pathway studied with crosslinkers and a typical experimental workflow.

Caption: GPCR-β-Arrestin interaction studied with crosslinkers.

Caption: A typical experimental workflow for cross-linking mass spectrometry.

Detailed Experimental Protocols

The success of a crosslinking experiment is highly dependent on the careful execution of the protocol. Below are detailed methodologies for common applications.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).

Materials:

-

Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein 2 (with free sulfhydryls)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[9]

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[3]

-

Desalting column

Procedure:

-

SMCC Preparation: Immediately before use, prepare a 50 mM stock solution of SMCC in anhydrous DMSO or DMF.[9]

-

Activation of Protein 1:

-

Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with sulfhydryls on Protein 1.

-

Conjugation to Protein 2:

-

Immediately combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.

-

Incubate the reaction for 35-45 minutes at room temperature or for 2-3 hours on ice.[9]

-

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.

-

Purification: Purify the final conjugate from unreacted proteins using a method such as size-exclusion chromatography.

Protocol 2: Zero-Length Crosslinking of Two Proteins using EDC

This protocol facilitates the direct conjugation of a protein with accessible carboxyl groups (Protein 1) to a protein with accessible primary amines (Protein 2).

Materials:

-

Protein 1 (with free carboxyl groups)

-

Protein 2 (with free amine groups)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]

-

Sulfo-NHS (for increased efficiency, optional)

-

Activation Buffer: 0.1 M MES, pH 4.5-5[10]

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Solution: Hydroxylamine

Procedure:

-

Protein Preparation: Dissolve Protein 1 in Activation Buffer. Dissolve Protein 2 in Coupling Buffer.

-

Activation of Protein 1:

-

Quenching of EDC (Optional but recommended for two-step): Add β-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[10] Remove excess quenching agent with a desalting column.

-

Conjugation:

-

Add the activated Protein 1 to the solution of Protein 2.

-

Incubate for 2 hours at room temperature.[10]

-

-

Quenching of Reaction: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

-

Purification: Purify the conjugate by dialysis or gel filtration.

Protocol 3: Photo-Crosslinking of Interacting Proteins in Live Cells

This protocol provides a general framework for using a photoreactive crosslinker to capture protein interactions within a cellular context.

Materials: